Ethyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate
Description
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
ethyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-4-13-9(12)8-11(14-8)7-5-6-10(11,2)3/h8H,4-7H2,1-3H3 |
InChI Key |
XBXJBCNAXQWBFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CCCC2(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Cyclobutanone derivatives : The cyclobutanone ring is a crucial precursor for the spirocyclic system.
- Dimethyl-substituted cyclobutanone or cyclopentanone : To introduce the 4,4-dimethyl groups.
- Ethyl chloroformate or ethyl acetate derivatives : For esterification.
Synthetic Route Example
A representative synthetic route involves:
Spirocyclization via Corey-Chaykovsky Reaction :
The Corey-Chaykovsky reaction is a well-known method for forming epoxides and oxacycles by reaction of sulfonium or sulfoxonium ylides with carbonyl compounds. In this case, a dimethyl-substituted cyclobutanone is treated with a sulfonium ylide to form the 1-oxaspiro[2.4]heptane ring system. This reaction proceeds under mild conditions, often in polar aprotic solvents such as dimethyl sulfoxide or tetrahydrofuran.Esterification :
The carboxylate group is introduced by esterification of the corresponding carboxylic acid intermediate or by direct reaction with ethyl chloroformate. This step may involve acid or base catalysis, depending on the substrate and conditions.Purification :
The crude product is purified by distillation or recrystallization. Industrial processes may employ continuous flow techniques to improve reaction control and yield.
Reaction Conditions and Catalysts
- Solvents : Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), acetonitrile.
- Bases : Potassium tert-butoxide, sodium hydride, or other strong bases to generate ylides.
- Temperature : Reactions typically proceed at room temperature to moderate heating (25–80 °C).
- Catalysts : Sulfonium salts for ylide generation; sometimes phase transfer catalysts are used.
Example Reaction Scheme
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1. Ylide formation | Sulfonium salt + strong base | Room temp, inert atmosphere | Sulfonium ylide |
| 2. Spirocyclization | Ylide + dimethylcyclobutanone | THF or DMSO, 25–60 °C | Formation of 1-oxaspiro[2.4]heptane core |
| 3. Esterification | Carboxylic acid intermediate + ethanol + acid catalyst | Reflux or room temp | Ethyl ester formation |
| 4. Purification | Distillation or recrystallization | - | Pure this compound |
Research Data and Yields
- Yields for the spirocyclization step typically range from 70% to 90%, depending on substrate purity and reaction conditions.
- Esterification yields are generally high (85–95%) under optimized conditions.
- Purity after recrystallization can exceed 98%, suitable for research and industrial applications.
Notes on Industrial Scale Preparation
- Continuous flow reactors enhance heat and mass transfer, improving reaction efficiency and safety.
- Advanced purification techniques such as fractional distillation under reduced pressure or crystallization from suitable solvents optimize product quality.
- The process is scalable, with appropriate control of reaction parameters to maintain stereochemical integrity and minimize by-products.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents | Typical Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Spirocyclization | Corey-Chaykovsky reaction | Sulfonium salt, base, dimethylcyclobutanone | THF or DMSO, 25–60 °C | 70–90 | Forms oxaspiro ring |
| Esterification | Acid-catalyzed esterification | Carboxylic acid intermediate, ethanol, acid catalyst | Reflux or RT | 85–95 | Forms ethyl ester |
| Purification | Distillation or recrystallization | Solvents like ethyl acetate or hexane | Ambient or reduced pressure | >98 purity | Removes impurities |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and esters, depending on the nucleophile used.
Scientific Research Applications
Ethyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways. The spirocyclic structure provides rigidity and stability, making it a valuable scaffold in drug design and development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following compounds share structural similarities with the target molecule, differing in substituent positions, ring sizes, or functional groups:
Table 1: Key Structural and Molecular Comparisons
Functional and Reactivity Differences
Methyl vs. Ethyl Esters: Methyl esters (e.g., Methyl 2,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate) are more electrophilic than ethyl esters, influencing hydrolysis rates and enzymatic interactions .
Heteroatom Variations :
- The azaspiro compound (tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate) introduces a nitrogen atom, enabling hydrogen bonding and expanding utility in medicinal chemistry for targeting protease enzymes .
- The 6-oxo group in Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate adds a reactive ketone, making it susceptible to nucleophilic addition or reduction reactions .
Biological Activity
Ethyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate, also known by its CAS number 1522798-62-4, is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : CHO
- Molecular Weight : 198.26 g/mol
- CAS Number : 1522798-62-4
Pharmacological Activities
This compound has been investigated for various biological activities, which can be categorized as follows:
1. Anti-inflammatory Activity
Research indicates that compounds with spirocyclic structures often exhibit anti-inflammatory properties. For instance, similar compounds have shown significant inhibition of pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases .
2. Anticancer Potential
Studies have highlighted the cytotoxic effects of spirocyclic compounds against various cancer cell lines. This compound may exhibit similar properties by inducing apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins .
3. Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways .
4. Neuroprotective Effects
There is emerging evidence that spirocyclic compounds can provide neuroprotection by reducing oxidative stress and inflammation in neuronal cells. This activity could be beneficial in the context of neurodegenerative diseases .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation : It might interact with neurotransmitter receptors, contributing to its neuroprotective effects.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds within the spirocyclic class:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
